molecular formula C7H11N3 B3034714 5-(Aminomethyl)-6-methylpyridin-2-amine CAS No. 210704-95-3

5-(Aminomethyl)-6-methylpyridin-2-amine

Cat. No.: B3034714
CAS No.: 210704-95-3
M. Wt: 137.18 g/mol
InChI Key: XZFYVUSVVAWJGM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-methylpyridin-2-amine is a chemical compound of interest in scientific research and development, particularly as a specialized building block for synthesizing more complex molecules. Compounds with aminomethylpyridine structures are frequently utilized in medicinal chemistry for constructing potential therapeutic agents. Research into analogous structures, such as N-(4-(Aminomethyl)phenyl)pyrimidin-2-amine derivatives, has demonstrated their potential as selective inhibitors of specific kinases, highlighting the value of this chemical scaffold in early-stage drug discovery . The primary research value of this compound lies in its functional groups, which allow it to be readily incorporated into larger molecular frameworks. This makes it a versatile intermediate for creating compound libraries aimed at exploring new biological targets. Its structure is relevant for research in various fields, including the development of pharmaceuticals and agrochemicals. As with many research chemicals, its specific mechanism of action is not inherent but is defined by the final compound into which it is synthesized. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFYVUSVVAWJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 5 Aminomethyl 6 Methylpyridin 2 Amine

Established and Emerging Synthetic Routes to 5-(Aminomethyl)-6-methylpyridin-2-amine

The construction of the this compound framework is achieved through various synthetic strategies, often involving multi-step sequences to ensure the precise placement of functional groups on the pyridine (B92270) core.

Multi-Step Synthetic Sequences for Pyridine Scaffold Functionalization

The synthesis of highly substituted pyridines frequently commences with simpler, more accessible pyridine precursors, which are then elaborated through a series of chemical transformations. chemrxiv.org A general approach involves the initial construction of the pyridine ring, followed by sequential functionalization. For instance, the synthesis of related 2-aminopyridine (B139424) derivatives can be accomplished starting from commercially available materials like 5-bromo-2,4-dichloropyrimidine, which undergoes sequential nucleophilic aromatic substitution reactions followed by cross-coupling to build the desired substituted pyridine core. nih.gov While numerous methods exist for the de novo synthesis of pyridine rings, the functionalization of a pre-existing pyridine scaffold is a common and effective strategy. chemrxiv.orgbaranlab.org

Reductive Amination Strategies in the Synthesis of Aminomethyl Pyridines

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis. wikipedia.orgorganic-chemistry.org This method facilitates the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org In the context of synthesizing aminomethyl pyridines, a corresponding pyridine-5-carbaldehyde would be reacted with an amine source, such as ammonia, in the presence of a suitable reducing agent. youtube.com The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine, which is then reduced to the final amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being particularly effective for one-pot reactions due to their selectivity in reducing the imine in the presence of the starting aldehyde. wikipedia.orgyoutube.com Catalytic hydrogenation is another viable method. wikipedia.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentCharacteristics
Sodium Borohydride (NaBH4)A versatile reducing agent, often used in a stepwise manner. organic-chemistry.org
Sodium Cyanoborohydride (NaBH3CN)Mild and selective for imines over carbonyls, suitable for one-pot reactions. wikipedia.orgyoutube.com
Sodium Triacetoxyborohydride (STAB)Another mild and selective reagent for one-pot reductive aminations. wikipedia.org
Catalytic Hydrogenation (e.g., H2/Pd)A "green" method that can be used for direct reductive amination. wikipedia.org
α-Picoline-boraneEffective for reductive amination in various solvents, including water. organic-chemistry.org

Condensation Reactions for Precursor Formation

Condensation reactions are fundamental to the construction of the pyridine ring. baranlab.orgacsgcipr.org The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which upon oxidation yields a substituted pyridine. organic-chemistry.org While this is a multicomponent reaction, linear sequences can also be employed to build up a precursor that then undergoes cyclization. acsgcipr.org Another significant approach is the Bohlmann-Rahtz pyridine synthesis, which provides a route to trisubstituted pyridines. researchgate.net The Guareschi-Thorpe reaction is also utilized for the synthesis of pyridines, often involving a three-component condensation. researchgate.net These reactions are versatile and can be adapted to produce a wide array of functionalized pyridine precursors. acsgcipr.org

Intramolecular Cyclization Approaches in Related Pyridine Derivative Synthesis

Intramolecular cyclization offers an efficient pathway for the synthesis of pyridine and its derivatives. nih.gov This strategy involves designing and assembling an acyclic precursor that contains all the necessary atoms for the ring, which then undergoes a ring-closing reaction. nih.gov For example, rhodium-catalyzed intramolecular C-H bond functionalization has been used to prepare multicyclic pyridines. nih.gov While direct application to this compound may be less documented, the principle is widely applied in the synthesis of complex pyridine-containing structures. nih.gov Formal (4+1) and (2+3) cyclization reactions involving pyridinium (B92312) 1,4-zwitterions also represent advanced strategies for constructing fused pyridine systems. mdpi.com

Functional Group Interconversions and Derivatization Strategies for this compound

The functional groups of this compound, namely the primary aminomethyl group and the 2-amino group, provide handles for a variety of chemical modifications. imperial.ac.uk Functional group interconversion is a key tactic in organic synthesis, allowing for the conversion of one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk The primary amine of the aminomethyl moiety can be readily acylated to form amides, or it can undergo further reductive amination with other carbonyl compounds to yield secondary or tertiary amines. The 2-amino group on the pyridine ring can also be functionalized, for instance, through reactions with chloroacetic acid to introduce a carboxymethyl group. researchgate.net Such derivatizations are crucial for exploring the structure-activity relationships of compounds based on this scaffold.

Catalytic Systems in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of pyridine derivatives. researchgate.net Transition metal catalysts, particularly palladium, are extensively used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions to introduce a wide array of substituents onto the pyridine ring. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Copper-catalyzed amination reactions are also effective for the synthesis of aminopyridine derivatives. rsc.org Furthermore, the development of novel catalytic systems, including photocatalysis and electrocatalysis, is expanding the toolbox for pyridine synthesis under mild conditions. numberanalytics.com The use of heterogeneous catalysts, such as zeolites and metal-organic frameworks, offers advantages in terms of catalyst recyclability and process sustainability. numberanalytics.com

Table 2: Selected Catalytic Systems in Pyridine Synthesis

Catalytic SystemReaction TypeApplication
Palladium ComplexesCross-coupling (e.g., Suzuki, Heck)Introduction of aryl, vinyl, and alkyl groups. numberanalytics.com
Copper CatalystsAminationSynthesis of aminopyridines from halopyridines. rsc.org
Rhodium CatalystsC-H Activation/CyclizationIntramolecular synthesis of fused pyridine systems. nih.gov
ZeolitesVarious (e.g., alkylation, acylation)Heterogeneous catalysis for pyridine functionalization. numberanalytics.comnih.gov

Elucidation of Reaction Mechanisms in the Chemistry of 5 Aminomethyl 6 Methylpyridin 2 Amine

Detailed Analysis of Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental transformation. wikipedia.org Unlike benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. wikipedia.orgquimicaorganica.org For a substitution reaction to occur, a suitable leaving group must be present at one of these activated positions.

In the case of 5-(Aminomethyl)-6-methylpyridin-2-amine, direct SNAr is unlikely as it lacks a conventional leaving group like a halide. However, if a derivative, such as a 2-halo-5-(aminomethyl)-6-methylpyridine, were considered, the reaction would proceed via an addition-elimination mechanism. quimicaorganica.org A nucleophile would attack the C2 position, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The electron-donating amino and methyl groups at the C2 and C6 positions would typically disfavor this reaction by destabilizing the anionic intermediate. Conversely, pyridinium (B92312) salt formation can activate the ring towards nucleophilic attack. nih.gov

The Chichibabin reaction represents a key nucleophilic substitution pathway for pyridines, where an amino group is introduced, typically at the C2 position, with the formal loss of a hydride ion. wikipedia.orgresearchgate.net For this compound, which already possesses a 2-amino group, this specific transformation is not directly applicable for further amination at that position. However, the principles of nucleophilic attack remain relevant for other potential reactions.

Reaction TypeKey Mechanistic FeatureApplicability to this compound DerivativesInfluence of Substituents
SNAr (with leaving group)Addition-Elimination via Meisenheimer complexApplicable if a leaving group is present (e.g., at C2 or C4)2-NH2 and 6-CH3 groups are electron-donating, potentially slowing the reaction.
Chichibabin AminationNucleophilic attack by amide anion (e.g., NaNH2) with H- eliminationNot applicable for further C2 aminationThe existing 2-amino group already occupies the most activated site.

Exploration of Radical-Mediated Reaction Mechanisms in Pyridine Chemistry

Radical reactions provide a powerful alternative for functionalizing pyridine rings, often with complementary regioselectivity to ionic pathways. wikipedia.org The Minisci reaction is a cornerstone of pyridine radical chemistry, involving the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring. wikipedia.orgnih.gov This reaction typically favors functionalization at the C2 and C4 positions.

For this compound, the Minisci reaction would proceed after protonation of the ring nitrogen. The directing effects of the existing substituents would be critical. The 2-amino and 6-methyl groups sterically hinder the ortho positions, potentially directing incoming radicals to the C4 position. The reaction mechanism involves the generation of an alkyl or acyl radical, its addition to the pyridinium ring, and subsequent rearomatization by oxidation to remove a hydrogen atom. nih.govresearchgate.net

Another avenue involves the generation of pyridyl radicals themselves. rsc.org These species can participate in coupling reactions. The conditions for generating such radicals must be compatible with the amine functionalities present in the molecule. Pyridine N-oxides can also serve as precursors in radical pathways, acting as hydrogen atom abstraction agents under photocatalytic conditions to generate alkyl radicals that can then engage in Minisci-type reactions. acs.org

Reaction NameRadical SpeciesProposed Site of AttackMechanistic Steps
Minisci ReactionNucleophilic alkyl or acyl radicalC4 (due to steric hindrance at C2/C6)1. Pyridine protonation 2. Radical addition 3. Oxidation/Rearomatization
DimerizationPyridyl radicalVariousGeneration of pyridyl radical followed by radical-radical coupling. wikipedia.org

Mechanistic Insights into Carbon-Nitrogen Bond Formation

The formation of new carbon-nitrogen (C-N) bonds is essential for synthesizing many complex nitrogen-containing heterocycles. researchgate.netscribd.com Besides the Chichibabin reaction, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used. researchgate.net This reaction typically involves the coupling of an amine with an aryl halide, catalyzed by a palladium complex. For a derivative like 2-bromo-5-(aminomethyl)-6-methylpyridine, a Buchwald-Hartwig reaction could be employed to introduce a new amino substituent at the C2 position. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Copper-catalyzed Ullmann coupling is another classical method for C-N bond formation. scispace.com Recent developments have made this process more efficient and tolerant of various functional groups. For instance, the amination of 2-amino-5-halopyridines has been achieved using a copper catalyst, demonstrating selective C-N bond formation at the C5 position. scispace.com This selectivity highlights the intricate electronic and steric factors governing the reactivity of substituted pyridines.

Investigations of Hydrogen Transfer Reaction Mechanisms

Hydrogenation of the pyridine ring to produce piperidines is a valuable transformation, yielding saturated heterocycles prevalent in pharmaceuticals. rsc.orgnih.gov The mechanism of hydrogenation can vary significantly depending on the catalyst and conditions.

Asymmetric transfer hydrogenation (ATH) is a common method that uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a metal catalyst (e.g., Rhodium, Ruthenium) with a chiral ligand. mdpi.com The mechanism generally involves the formation of a metal-hydride species which then delivers hydrogen to the C=N bond of the heterocycle. For this compound, the hydrogenation would likely initiate at the most electron-deficient double bond of the ring.

Alternatively, metal-free hydrogenation can be achieved using frustrated Lewis pairs (FLPs). rsc.org This mechanism involves the activation of molecular hydrogen (H₂) across a sterically hindered Lewis acid and Lewis base. The resulting proton and hydride are then transferred to the pyridine substrate in a stepwise manner to yield the fully saturated piperidine. rsc.org Computational studies have detailed the stepwise proton and hydride transfers in the hydrogenation of substituted pyridines. rsc.org

Computational and Experimental Mechanistic Studies of Aza-Cyclization Reactions

Aza-cyclization reactions are pivotal for constructing fused heterocyclic systems. The amino groups in this compound can act as nucleophiles in intramolecular cyclization reactions if a suitable electrophilic partner is present or can be installed on a side chain.

One example is the aza-Nazarov cyclization, which involves the 4π-electrocyclization of an activated aminodienyl cation. beilstein-journals.org While not directly applicable to the ground state of the title compound, a derivative could be designed to undergo this transformation. Mechanistic studies, often supported by DFT calculations, help elucidate the stereochemical outcome and the nature of the intermediates. beilstein-journals.org

Aza Diels-Alder reactions represent another powerful tool, where an aza-diene or a dienophile participates in a [4+2] cycloaddition to form a six-membered ring. mit.edu The 2-aminopyridine (B139424) moiety could potentially be part of a diene system, or the amine could be used to synthesize an imine that acts as a dienophile. These pericyclic reactions are often governed by frontier molecular orbital interactions.

Analysis of C-H Activation Processes in Related Pyridine Systems

Direct C-H activation has emerged as a highly atom-economical strategy for functionalizing pyridine rings, avoiding the need for pre-functionalized substrates. researchgate.net Transition metals like palladium, rhodium, and iridium are commonly used to catalyze these reactions. acs.orgbeilstein-journals.orgnih.gov

The mechanism often involves the coordination of the pyridine nitrogen to the metal center, which directs the catalyst to activate a C-H bond at the ortho (C2) position. This can occur through various pathways, including concerted metalation-deprotonation (CMD) or oxidative addition. beilstein-journals.orgrsc.org

In this compound, several C-H bonds are available for activation:

Ring C-H bonds: The C3 and C4 positions possess C-H bonds. The directing effect of the 2-amino and 6-methyl groups would strongly favor activation at other sites. However, specific directing groups can be installed to target these distal positions. nih.govnih.gov

Methyl C-H bonds: The C-H bonds of the 6-methyl group are potential sites for activation, leading to subsequent functionalization.

Aminomethyl C-H bonds: The methylene (B1212753) C-H bonds are also susceptible to activation, although this is often more challenging than ring or benzylic-type C-H activation.

The regioselectivity of C-H activation is a complex interplay of electronic effects, steric hindrance, and the nature of the catalyst and directing group employed. nih.govrsc.org For instance, iridium-boryl pincer complexes have been shown to selectively activate the C2-H bond of pyridine through a cooperative mechanism involving the boron center. acs.orgrsc.org

C-H Bond LocationPotential Activation MechanismControlling FactorsCatalyst Example
Ring C3/C4Directed C-H activationRequires installation of a directing groupPalladium(II)
6-Methyl GroupConcerted Metalation-DeprotonationAcidity of C-H bond, catalyst choiceRhodium(III)
Ring C2 (in related systems)Cooperative B-N/C-M activationLewis acidity of catalyst ligandIridium-PBP Pincer Complex acs.orgrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Aminomethyl 6 Methylpyridin 2 Amine and Its Derivatives

Application of Vibrational Spectroscopy (FT-IR, Raman) for Structural Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups. For a compound like 5-(Aminomethyl)-6-methylpyridin-2-amine, one would expect to observe characteristic stretching and bending vibrations for the amine (N-H), methyl (C-H), and aminomethyl (C-N, N-H) groups, as well as vibrations associated with the pyridine (B92270) ring (C=C, C=N).

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds, offering complementary information to FT-IR.

Despite the utility of these methods, a detailed search of scientific databases and literature did not yield any published FT-IR or Raman spectra specifically for this compound. While spectra for related isomers like 2-amino-5-methylpyridine and 2-amino-6-methylpyridine (B158447) are available, direct comparison is not scientifically valid for definitive structural confirmation of the target compound. nih.govresearchgate.netnih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum reveal the types of protons present, their relative numbers, and their connectivity to neighboring protons. For this compound, distinct signals would be expected for the protons of the methyl group, the aminomethyl group, the amino group, and the aromatic protons on the pyridine ring.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment.

2D COSY (Correlation Spectroscopy): This two-dimensional NMR technique shows correlations between coupled protons, providing definitive evidence for proton-proton connectivity within the molecule.

A comprehensive search of the scientific literature did not uncover any published ¹H NMR, ¹³C NMR, or 2D COSY spectra for this compound. While extensive NMR data is available for isomers such as 2-amino-6-methylpyridine and 2-amino-5-methylpyridine, this information cannot be directly attributed to the target compound. chemicalbook.comrsc.orgchemicalbook.com

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic Absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores (light-absorbing groups). The pyridine ring system in this compound constitutes a chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring. The position and intensity of these bands can be influenced by the nature and position of the substituents.

No specific experimental UV-Vis absorption data for this compound has been found in the reviewed literature. Data for related pyridine derivatives exists but is not directly applicable. nih.govresearchgate.net

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. The technique ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to determine the elemental composition of the molecule.

While mass spectra for isomers such as 2-aminomethyl-6-methylpyridine have been reported, showing a molecular ion peak corresponding to their molecular weight, no specific mass spectrometry data for this compound has been located in the scientific literature. rsc.orgresearchgate.netnist.gov

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. To perform this analysis, a suitable single crystal of the compound is required.

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. However, crystal structures for related compounds like 6-methylpyridin-2-amine have been determined, revealing details of their molecular geometry and hydrogen bonding networks. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) in Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of a material and to study its decomposition behavior. For a new compound, TGA can provide information on its decomposition temperature and the presence of any volatile components or solvates.

A search of the available literature did not yield any TGA data for this compound. Studies on related compounds have utilized TGA to understand their thermal properties. researchgate.neticm.edu.pl

Computational Chemistry and Theoretical Investigations of 5 Aminomethyl 6 Methylpyridin 2 Amine

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Electrophilic and Nucleophilic Sites

A comprehensive search of scientific databases and computational chemistry literature did not yield specific studies on the Molecular Electrostatic Potential (MEP) or Fukui Function analysis for 5-(aminomethyl)-6-methylpyridin-2-amine. These theoretical analyses are crucial for understanding a molecule's reactivity.

MEP analysis provides a visual representation of the charge distribution on a molecule, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. The Fukui function further quantifies the reactivity of different atomic sites within a molecule, predicting where electrophiles, nucleophiles, or radicals are most likely to react.

Without dedicated computational studies on this compound, a detailed discussion of its specific electrophilic and nucleophilic sites based on MEP and Fukui function analysis cannot be provided at this time. Such an analysis would require de novo quantum mechanical calculations.

Predicted Collision Cross Section (CCS) Studies for Gas-Phase Conformation Analysis

Similarly, there is a lack of published data regarding the predicted Collision Cross Section (CCS) of this compound. CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS), which provides insights into the three-dimensional structure of molecules.

Predictive models and computational tools are often used to estimate CCS values for various compounds, aiding in their identification in complex mixtures. However, specific predicted CCS values for this compound are not available in the current body of scientific literature. The determination of its gas-phase conformation through CCS studies would necessitate either direct experimental measurement using IM-MS or dedicated computational modeling. The absence of such data precludes a detailed analysis of its gas-phase conformational properties.

Coordination Chemistry and Metal Complexation of 5 Aminomethyl 6 Methylpyridin 2 Amine

Ligand Design Principles and Coordination Motifs of Pyridine-Based Amines

Pyridine-based amines are a significant class of ligands in coordination chemistry due to the presence of multiple donor sites: the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the nitrogen atom(s) of the amine substituent(s). The specific arrangement of these donor atoms in 5-(Aminomethyl)-6-methylpyridin-2-amine—featuring a pyridine nitrogen, a primary amine at the 2-position, and an aminomethyl group at the 5-position—suggests its potential to act as a versatile bi- or tridentate chelating ligand.

The design of this ligand incorporates several key features:

Chelation: The 2-amino group and the pyridine ring nitrogen are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This is a common and highly favored coordination motif for 2-aminopyridine (B139424) derivatives.

Bridging Capability: The aminomethyl group at the 5-position is sterically distant from the primary chelation site. This separation allows it to potentially coordinate to an adjacent metal center, leading to the formation of polynuclear complexes or coordination polymers.

Steric Influence: The methyl group at the 6-position, adjacent to the pyridine nitrogen, can introduce steric hindrance that may influence the geometry of the resulting metal complex and its coordination number.

Common coordination motifs for such ligands involve the formation of stable complexes with a variety of transition metals, where the ligand can adopt different conformations to accommodate the preferred geometry of the metal ion.

Synthesis and Characterization of Transition Metal Complexes with this compound

While specific synthetic procedures for complexes of this compound are not documented, general methods for the synthesis of transition metal complexes with aminopyridine-type ligands can be inferred. Typically, these syntheses involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol, methanol, or acetonitrile. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the metal salt and the ligand.

The characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complexes, which provides information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can elucidate the structure of the complex in solution.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Based on studies of similar ligands, it is anticipated that this compound would form stable complexes with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II).

Chelation Properties and Thermodynamic Stability of Metal-Ligand Systems

The chelate effect is a primary driving force for the formation of stable metal complexes with polydentate ligands like this compound. The formation of one or more chelate rings leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change upon chelation. libretexts.org

Factors influencing the thermodynamic stability would include:

The nature of the metal ion (charge, size, and electron configuration).

The number and size of the chelate rings formed.

The basicity of the donor nitrogen atoms.

Steric effects from the methyl group.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from pyridine-based amine ligands have shown promise in various catalytic applications. ekb.eg While no specific catalytic activities have been reported for complexes of this compound, complexes of structurally similar ligands have been investigated as catalysts for reactions such as:

Oxidation Reactions: Catalyzing the oxidation of various organic substrates.

Polymerization: Acting as catalysts or pre-catalysts in polymerization reactions, such as atom transfer radical polymerization (ATRP).

Coupling Reactions: Facilitating carbon-carbon and carbon-heteroatom bond formation.

The potential catalytic activity of complexes derived from this compound would stem from the ability of the metal center to cycle between different oxidation states and to coordinate with substrates, thereby lowering the activation energy of the reaction. The specific structure of the ligand would play a crucial role in tuning the steric and electronic environment of the metal center to optimize catalytic performance.

Integration of this compound into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structure of this compound makes it a candidate for use as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The presence of multiple, spatially distinct coordination sites allows it to link metal centers into extended one-, two-, or three-dimensional networks.

As a Linker: The ligand could bridge metal ions or metal clusters, with the pyridyl-amino moiety chelating one metal center and the aminomethyl group coordinating to another.

Functionalization: The uncoordinated amine groups within a resulting MOF could serve as functional sites for applications such as gas sorption (particularly for CO₂ capture due to the basicity of the amine) or post-synthetic modification. researchgate.net

The design of MOFs and coordination polymers using this ligand would depend on the choice of metal ion and the reaction conditions (e.g., solvent, temperature, and pH), which would dictate the resulting topology and properties of the material. scilit.com

Applications in Organic Synthesis and Derivative Chemistry Stemming from 5 Aminomethyl 6 Methylpyridin 2 Amine

Role as a Versatile Building Block in Complex Heterocyclic Compound Synthesis

The dual amine functionalities of 5-(aminomethyl)-6-methylpyridin-2-amine provide multiple reactive sites for cyclization reactions, making it an excellent starting material for the synthesis of complex heterocyclic compounds. The differential reactivity of the aromatic and aliphatic amino groups can be exploited to achieve regioselective transformations, leading to the formation of fused ring systems. For instance, this compound can serve as a precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant pharmacological potential. amazonaws.com The synthesis of 5,6-fused 2-pyridones, which are privileged structures in drug design, can also be achieved through annulation strategies. organic-chemistry.orgnih.gov Furthermore, its application extends to the construction of other fused heterocyclic systems, such as those related to pyrazolo[4,3-c]pyridines. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine (B92270) Derivatives

Heterocyclic SystemSynthetic StrategyReference
Pyrido[2,3-d]pyrimidinesCyclization reactions amazonaws.com
5,6-Fused 2-PyridonesTandem condensation and intramolecular ring closure organic-chemistry.orgnih.gov
Pyrazolo[4,3-c]pyridinesReaction with various reagents to form fused rings researchgate.net
5,6-Fused Ring PyridazinesReaction of 1,2-diphenyl fulvene (B1219640) with hydrazine liberty.edu

Derivatization to Form Advanced Secondary and Tertiary Amine Structures

The primary amino groups of this compound are readily derivatized to form more complex secondary and tertiary amine structures. These transformations can be achieved through various synthetic methodologies, including N-alkylation and reductive amination. The resulting derivatives often exhibit altered electronic and steric properties, which can be tailored for specific applications. For example, the synthesis of sulfenamides, sulfinamides, and sulfonamides can be achieved through the oxidative coupling of thiols and amines. nih.gov This derivatization is crucial for modulating the compound's properties for use in coordination chemistry and materials science.

Utilization in Schiff Base Formation and Subsequent Transformations

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mdpi.commdpi.com These Schiff bases are versatile intermediates that can participate in a variety of subsequent transformations. nih.gov The formation of Schiff bases is a critical step in the synthesis of many coordination complexes and organic frameworks. nih.govnih.gov For instance, Schiff bases derived from this diamine can act as ligands for transition metal ions, forming stable complexes with interesting catalytic and photophysical properties. nih.gov The imine bond can also be reduced to form stable secondary amines or participate in cycloaddition reactions to generate novel heterocyclic scaffolds.

The interaction of 2-formyl phenylboronic acid with amino groups to form Schiff bases has been studied, demonstrating the utility of such reactions in the recognition of amino-containing compounds. rsc.org

Precursor Applications in the Synthesis of Other Pyridine and Pyrimidine (B1678525) Derivatives

Beyond the synthesis of fused systems, this compound serves as a valuable precursor for the synthesis of a variety of other substituted pyridine and pyrimidine derivatives. The amino groups can be transformed into a range of other functional groups through diazotization reactions followed by nucleophilic substitution. This allows for the introduction of halogens, hydroxyl groups, and cyano groups onto the pyridine ring. For example, 2-aminopyridine (B139424) can be a starting material for the synthesis of 2-amino-5-fluoropyridine. researchgate.net The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved via copper(I)-catalyzed reactions. nih.gov Additionally, the development of synthetic routes to 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles has been reported. nih.gov

Development of Supramolecular Assemblies via Hydrogen-Bonding Motifs

Contribution to the Design and Synthesis of Fluorescence Probes

Derivatives of aminopyridines are frequently utilized in the design and synthesis of fluorescence probes for the detection of various analytes. sciforum.net The pyridine ring system can act as a fluorophore, and the amino groups can be functionalized to introduce specific recognition sites for ions or molecules. mdpi.com Upon binding of the target analyte, a change in the fluorescence properties of the probe, such as an increase or decrease in intensity or a shift in the emission wavelength, can be observed. mdpi.com For example, rhodamine-based derivatives with amino and imino groups have been designed as fluorescent sensors for the selective detection of Pd2+. rsc.orgncku.edu.tw Chiral fluorescent probes based on a BINOL framework have been developed for the enantioselective recognition of arginine. nih.gov

Table 2: Examples of Fluorescence Probes Based on Amino Pyridine Derivatives

Probe TypeTarget AnalytePrinciple of DetectionReference
Pyridine derivative-based sensorToxic heavy metal ions (Cr2+, Hg2+, Ni2+, Co2+)Complexation leading to different fluorescent responses mdpi.com
Rhodamine-based amino and imino derivativesPd2+"ON-OFF" or "OFF-ON" fluorescence switching rsc.orgncku.edu.tw
Chiral BINOL-framework probesArginine enantiomersEnantioselective fluorescence enhancement nih.gov

Synthetic Utility in the Construction of Functionalized Aromatic Systems

The aminopyridine core of this compound serves as a scaffold for the construction of more complex functionalized aromatic systems. The amino groups can direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents onto the pyridine ring. Moreover, the amino groups can be utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds and connect the pyridine ring to other aromatic systems. dicp.ac.cn Copper-catalyzed amination reactions of bromopyridine derivatives provide an efficient route to various amino-pyridine derivatives. rsc.org The synthesis of 2-(2′-aminophenyl)benzothiazole derivatives showcases the construction of complex aromatic systems from amino-functionalized precursors. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 5-(Aminomethyl)-6-methylpyridin-2-amine, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between substituted pyridin-2-amines and aldehydes or ketones. For example, 5-substituted pyridin-2-amines can react with aromatic aldehydes to form imine derivatives, followed by reduction to introduce aminomethyl groups . Characterization involves 1H/13C NMR to confirm regiochemistry and elemental analysis for purity validation. Mass spectrometry (HRMS) is critical for verifying molecular weights, as demonstrated in pyrimidine-2-amine syntheses .

Q. What spectroscopic methods are essential for structural elucidation of this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and confirm amine proton environments. For example, aromatic protons in pyridin-2-amine derivatives resonate at δ 6.5–8.5 ppm .
  • Infrared Spectroscopy (IR): Bands near 3300 cm⁻¹ (N–H stretching) and 1580–1650 cm⁻¹ (C=N/C–N vibrations) confirm amine and aromatic moieties .
  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass data, e.g., [M+H]+ peaks for molecular ion validation .

Q. How do lipophilicity (Log P) and steric parameters influence the biological activity of pyridin-2-amine derivatives?

QSAR studies on pyridin-2-amine analogs reveal that Log P (lipophilicity) and SMR (steric molar refractivity) are critical for antibacterial activity. Higher Log P enhances membrane permeability, while optimal SMR ensures target binding without steric hindrance . For instance, bulky substituents at the 6-position may reduce activity due to spatial clashes with bacterial enzymes .

Advanced Research Questions

Q. What crystallographic techniques and software are recommended for resolving structural ambiguities in pyridin-2-amine derivatives?

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and packing arrangements. For example, SCXRD confirmed the planar geometry of 4-methyl-6-phenylpyrimidin-2-amine with a mean σ(C–C) = 0.003 Å .
  • SHELX Suite: SHELXL refines small-molecule structures, while SHELXS/SHELXD aids in phase determination. The software’s robustness in handling high-resolution data makes it ideal for resolving twinned crystals or disordered moieties .

Q. How can contradictory biological activity data between in vitro and in vivo studies be addressed for this compound?

Contradictions often arise from differences in metabolic stability or bioavailability. Strategies include:

  • Prodrug Design: Modify the aminomethyl group to improve solubility (e.g., acetylation).
  • Pharmacokinetic Profiling: Use LC-MS/MS to monitor plasma concentrations and metabolite formation .
  • In Silico Modeling: Molecular docking (e.g., MOE or AutoDock) predicts binding interactions with targets like bacterial enzymes, guiding structural optimization .

Q. What methodologies optimize the synthesis of metal complexes using this compound as a ligand?

  • Coordination Chemistry: React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water under inert atmosphere. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., 400–600 nm) .
  • Catalytic Screening: Test complexes in oxidation/reduction reactions (e.g., cyclohexane oxidation) and analyze products via GC-MS. Steric effects from the methyl group may influence catalytic turnover .

Q. How are reaction conditions optimized to mitigate side reactions during functionalization of the aminomethyl group?

  • Temperature Control: Low temperatures (0–5°C) minimize unwanted oxidation during nitro reduction.
  • Protecting Groups: Use Boc (tert-butoxycarbonyl) to shield the amine during alkylation or acylation steps.
  • Purification: Column chromatography with ethanol-dichloromethane gradients isolates products from byproducts like N-oxides .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Challenge: Overlapping HPLC/GC peaks due to structurally similar byproducts (e.g., regioisomers).
  • Solution: Employ LC-HRMS with C18 columns and 0.1% formic acid in mobile phases. For example, ESI-MS in positive ion mode detects impurities at ppm levels .

Q. How are stability studies conducted for this compound under varying storage conditions?

  • Accelerated Degradation: Expose samples to 40°C/75% RH for 6 months and analyze via TLC/NMR for decomposition products (e.g., oxidized amines).
  • Light Sensitivity: UV-vis spectroscopy monitors photodegradation; amber glass vials are recommended for long-term storage .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science or medicinal chemistry?

  • Metal-Organic Frameworks (MOFs): Explore its use as a linker for porous materials with applications in gas storage or catalysis .
  • Antiviral Agents: Molecular docking against viral protease targets (e.g., SARS-CoV-2 Mpro) could reveal inhibitory potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.